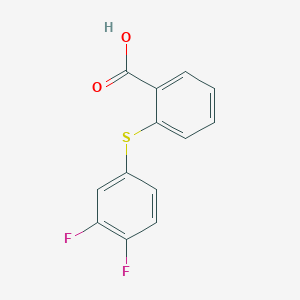

2-(3,4-Difluorophenyl)sulfanylbenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

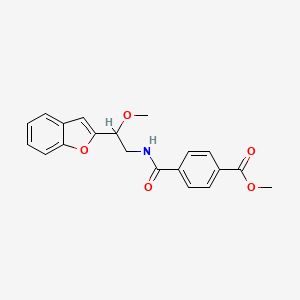

“2-(3,4-Difluorophenyl)sulfanylbenzoic acid” is a chemical compound with the molecular formula C13H8F2O2S . It has a molecular weight of 266.27 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(3,4-Difluorophenyl)sulfanylbenzoic acid” is 1S/C13H8F2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid, focusing on six unique fields:

Pharmaceutical Development

2-(3,4-Difluorophenyl)sulfanylbenzoic acid has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a building block in the synthesis of various drug candidates, particularly those targeting specific enzymes or receptors. Its fluorinated phenyl group enhances the metabolic stability and bioavailability of the compounds, making it a valuable component in drug design .

Cancer Research

This compound has been investigated for its potential anti-cancer properties. Studies suggest that derivatives of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid can inhibit the growth of certain cancer cell lines. The presence of fluorine atoms may contribute to the compound’s ability to interfere with cancer cell metabolism and proliferation, offering a promising avenue for developing new cancer therapies .

Material Science

In material science, 2-(3,4-Difluorophenyl)sulfanylbenzoic acid is used in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with enhanced thermal stability and resistance to degradation. These materials can be applied in various industries, including electronics and aerospace.

Agricultural Chemistry

The compound is also explored in agricultural chemistry for its potential use in developing new agrochemicals. Its derivatives can act as herbicides or pesticides, providing effective solutions for pest control while minimizing environmental impact. The fluorinated structure helps in improving the efficacy and persistence of these agrochemicals .

Biochemical Research

The compound is valuable in biochemical research for studying enzyme interactions and protein-ligand binding. Its unique structure allows it to serve as a probe or inhibitor in various biochemical assays, helping researchers understand the mechanisms of enzyme activity and protein function. This application is crucial for advancing knowledge in molecular biology and biochemistry.

These applications highlight the versatility and importance of 2-(3,4-Difluorophenyl)sulfanylbenzoic acid in scientific research. Each field benefits from its unique chemical properties, making it a valuable compound for ongoing and future studies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich Thermo Scientific EvitaChem Sigma-Aldrich : Thermo Scientific : EvitaChem

属性

IUPAC Name |

2-(3,4-difluorophenyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2S/c14-10-6-5-8(7-11(10)15)18-12-4-2-1-3-9(12)13(16)17/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPLBHKETINVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)sulfanylbenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)